molecular formula C28H23N3O2S B2598448 N-(6-ethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922627-60-9

N-(6-ethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B2598448
M. Wt: 465.57
InChI Key: QVDQMICPILSOKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR and mass spectral data . The 1H-NMR (DMSO-d6) δ: 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH2), 3.82 (s, 3H, CH3); 13C-NMR (DMSO-d6) δ: 169.2, 159.7, 147.0, 139.7, 127.5, 126.6, 121.3, 114.6, 114.0, 108.7, 55.3, 32.2 .


Chemical Reactions Analysis

The synthesis of the compound involved coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Physical And Chemical Properties Analysis

The compound has a melting point of 231–233 °C .

Scientific Research Applications

Heterocyclic Compound Synthesis and Evaluation

Heterocyclic compounds, similar to N-(6-ethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide, have been a focus of synthesis due to their diverse biological activities. The design, synthesis, and evaluation of various benzamides and thiazole derivatives have shown significant potential in inhibiting specific pathways or enzymes. For instance, substituted benzamides have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating robust in vivo efficacy in human carcinoma models (Borzilleri et al., 2006). Similarly, Co(II) complexes of certain benzamides have been synthesized and shown to possess fluorescence properties and anticancer activity (Vellaiswamy & Ramaswamy, 2017).

Anticancer and Antimicrobial Applications

Research into benzamides and thiazole derivatives has extended into anticancer and antimicrobial domains. Novel compounds have been synthesized with the intention of evaluating their antiproliferative activity against various cancer cell lines, including human lung carcinoma. These compounds have shown promising results in activating apoptotic pathways, demonstrating their potential as therapeutic agents (Raffa et al., 2019). Additionally, thiazole-aminopiperidine hybrid analogues have been designed as novel Mycobacterium tuberculosis GyrB inhibitors, highlighting the broad spectrum of potential antimicrobial applications (Jeankumar et al., 2013).

Synthesis and Structural Analysis

The synthesis of heterocyclic compounds often involves complex reactions and the exploration of novel synthetic routes. Studies have detailed the synthesis processes of various benzamide and thiazole derivatives, emphasizing the importance of structural analysis through techniques such as crystallography. These studies not only contribute to the understanding of the molecular structures but also facilitate the exploration of their biological activities (Artheswari et al., 2019).

Safety And Hazards

The compounds synthesized in the studies were found to be non-toxic to human cells .

Future Directions

The compound showcases potential in various fields of scientific research. Its anti-tubercular activity against Mycobacterium tuberculosis H37Ra suggests it could be further developed for medical applications .

properties

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O2S/c1-2-20-10-15-25-26(17-20)34-28(30-25)31(19-21-7-6-16-29-18-21)27(32)22-11-13-24(14-12-22)33-23-8-4-3-5-9-23/h3-18H,2,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDQMICPILSOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide

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